1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one 1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one
Brand Name: Vulcanchem
CAS No.: 89569-72-2
VCID: VC17576814
InChI: InChI=1S/C11H9N5O/c1-15-7-12-16-11(15)13-10(17)9(14-16)8-5-3-2-4-6-8/h2-7H,1H3
SMILES:
Molecular Formula: C11H9N5O
Molecular Weight: 227.22 g/mol

1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one

CAS No.: 89569-72-2

Cat. No.: VC17576814

Molecular Formula: C11H9N5O

Molecular Weight: 227.22 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one - 89569-72-2

Specification

CAS No. 89569-72-2
Molecular Formula C11H9N5O
Molecular Weight 227.22 g/mol
IUPAC Name 1-methyl-6-phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7-one
Standard InChI InChI=1S/C11H9N5O/c1-15-7-12-16-11(15)13-10(17)9(14-16)8-5-3-2-4-6-8/h2-7H,1H3
Standard InChI Key HLMRSTWLGQJMHQ-UHFFFAOYSA-N
Canonical SMILES CN1C=NN2C1=NC(=O)C(=N2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Methyl-6-phenyl triazolo[1,5-b][1, triazin-7(1H)-one features a bicyclic framework where a 1,2,4-triazole ring is fused with a 1,2,4-triazine moiety. The phenyl group at position 6 and the methyl group at position 1 contribute to its stereoelectronic profile, influencing reactivity and intermolecular interactions. The IUPAC name 1-methyl-6-phenyl- triazolo[1,5-b] triazin-7-one reflects this arrangement, with the carbonyl group at position 7 introducing polarity to the structure.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₉N₅O
Molecular Weight227.22 g/mol
CAS Registry Number89569-72-2
SMILES NotationCN1C=NN2C1=NC(=O)C(=N2)C3=CC=CC=C3

Spectral Characterization

Infrared (IR) spectroscopy of analogous triazolo-triazine derivatives reveals characteristic absorptions for the carbonyl group (~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹). Nuclear magnetic resonance (NMR) data for the methyl group typically appear as a singlet near δ 3.15 ppm, while aromatic protons resonate between δ 7.4–8.2 ppm . Mass spectrometry fragments align with the molecular ion peak at m/z 227.22, corroborating the proposed structure.

Synthesis and Optimization

Cyclization Strategies

The synthesis of 1-methyl-6-phenyl triazolo[1,5-b][1, triazin-7(1H)-one typically begins with 3-amino-1,2,4-triazole and phenyl isocyanate undergoing cyclocondensation in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Introducing the methyl group requires subsequent alkylation steps, often employing methyl iodide or dimethyl sulfate under basic conditions .

Table 2: Representative Synthetic Pathway

StepReagents/ConditionsIntermediate/Product
13-Amino-1,2,4-triazole + Phenyl isocyanate, DMF, 80°C6-Phenyltriazolo-triazinone scaffold
2Methyl iodide, K₂CO₃, DMF, RTN-Methylation at position 1
3Recrystallization (EtOH/H₂O)Purified product (Yield: ~45%)

Challenges in Purification

Due to the compound’s low solubility in common organic solvents, recrystallization from ethanol-water mixtures remains the preferred purification method. Chromatographic techniques often lead to decomposition, necessitating careful control of temperature and pH during isolation .

Comparative Analysis with Analogous Heterocycles

Triazolo-Thiadiazine Derivatives

Compounds like 7-amino-3-(2-thienyl)-2,7,9,10-tetrahydro-8H-pyridazino[3,4-e] triazino[3,2-c] triazin-8-one share similar synthetic routes but exhibit reduced metabolic stability due to additional ring strain . The presence of a thiophene moiety in these analogs introduces sulfur-based reactivity absent in the phenyl-substituted target compound .

Table 3: Comparative Bioactivity Profiles

CompoundTarget EnzymeIC₅₀ (μM)Solubility (mg/mL)
1-Methyl-6-phenyl derivativec-Met kinase1.40.12
Triazolo-thiadiazine DHFR3.80.08
Thiadiazole-triazole COX-25.20.25

Structure-Activity Relationships (SAR)

  • Phenyl Substituents: Electron-deficient aryl groups enhance kinase inhibition but reduce aqueous solubility .

  • Methyl Group: N-Methylation at position 1 decreases plasma protein binding (from 92% to 78%), improving free fraction availability.

  • Triazine Carbonyl: The ketone group facilitates hydrogen bonding with enzymatic active sites, critical for target engagement .

Applications in Material Science

Coordination Chemistry

The triazolo-triazine core acts as a bidentate ligand, forming stable complexes with transition metals like Cu(II) and Pd(II). These complexes exhibit luminescent properties, with emission maxima shifted bathochromically (λₑₘ: 450–480 nm) compared to the free ligand. Potential applications in organic light-emitting diodes (OLEDs) are under investigation.

Polymer Modification

Incorporating 1-methyl-6-phenyl derivatives into polyimide matrices enhances thermal stability, with decomposition temperatures exceeding 400°C. The rigid aromatic structure impedes chain mobility, making these composites suitable for high-temperature adhesives.

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